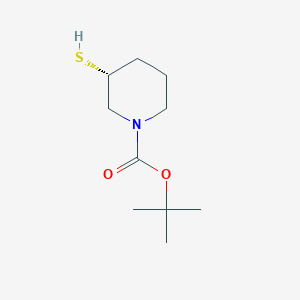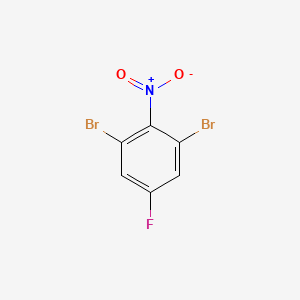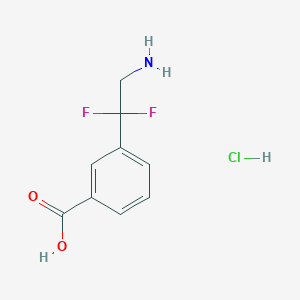![molecular formula C23H23FN2O4 B2451663 2-(3-(Dimethylamino)propyl)-1-(3-fluorophenyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 879568-32-8](/img/structure/B2451663.png)
2-(3-(Dimethylamino)propyl)-1-(3-fluorophenyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(3-(Dimethylamino)propyl)-1-(3-fluorophenyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione” is a complex organic molecule. It contains several functional groups, including a dimethylamino group, a fluorophenyl group, a methoxy group, and a dihydrochromeno[2,3-c]pyrrole-3,9-dione group .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and a large number of atoms. The exact structure would depend on the specific arrangement and connectivity of these atoms .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. The presence of the dimethylamino group, for example, could allow for reactions involving nucleophilic substitution or elimination .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the dimethylamino and methoxy groups could impact its solubility, while the fluorophenyl group could affect its reactivity .科学的研究の応用
Synthesis and Chemical Properties
Compounds similar to 2-(3-(Dimethylamino)propyl)-1-(3-fluorophenyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione have been synthesized through various methods, offering a wide range of derivatives with potential for tailored applications. For example, Vydzhak and Panchishyn (2010) described the synthesis of 1-aryl-2-[2-(dimethylamino)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones, showcasing the ability to produce a diverse library of compounds through strategic modifications of the core structure (Vydzhak & Panchishyn, 2010). This approach enables the exploration of various chemical properties and reactivities, offering insights into the compound's versatility in different research contexts.
Electronic and Optical Applications
The electronic and optical properties of compounds structurally related to this compound have been extensively studied, revealing their potential in optoelectronic applications. Huang et al. (2004) synthesized conjugated polyelectrolytes based on polyfluorene, demonstrating their application in electroluminescent devices (Huang et al., 2004). These findings suggest that derivatives of the compound could be engineered to serve as key components in the fabrication of light-emitting diodes (LEDs), solar cells, and other electronic devices, leveraging their unique electronic properties for enhanced performance.
Material Science and Polymer Chemistry
In material science, the synthesis and structural analysis of compounds like this compound contribute to the development of novel polymers with high stability and performance in electronic devices. Kumar et al. (2018) reported on the synthesis of a dimethylaminophenyl-end-capped diketopyrrolopyrrole for highly stable electronic devices, indicating the potential of such molecules in enhancing the durability and efficiency of polymeric gate dielectrics (Kumar et al., 2018).
作用機序
特性
IUPAC Name |
2-[3-(dimethylamino)propyl]-1-(3-fluorophenyl)-6-methoxy-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN2O4/c1-25(2)10-5-11-26-20(14-6-4-7-15(24)12-14)19-21(27)17-9-8-16(29-3)13-18(17)30-22(19)23(26)28/h4,6-9,12-13,20H,5,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDBNLPOFUPYXJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C(C2=C(C1=O)OC3=C(C2=O)C=CC(=C3)OC)C4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] 4-methoxybenzoate](/img/structure/B2451582.png)


![methyl 7-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate](/img/structure/B2451588.png)

![2-[2-(propan-2-yl)-1H-imidazol-1-yl]cyclohexan-1-ol](/img/structure/B2451590.png)
![4-Chloro-5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,2-oxazole-3-carboxylic acid](/img/structure/B2451592.png)

![3,4-dimethoxy-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzamide](/img/structure/B2451595.png)


![1-(2,5-dimethylphenyl)-4-(1-(3-(4-methoxyphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2451602.png)
